Atocalcitol

Descripción general

Descripción

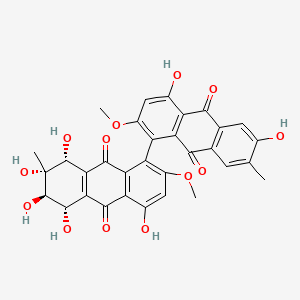

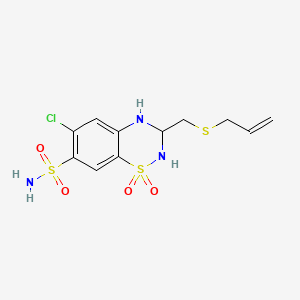

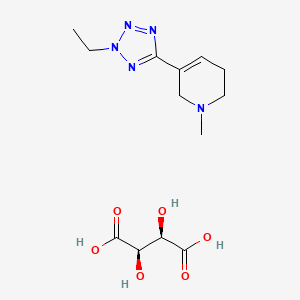

Atocalcitol es un análogo sintético de la vitamina D3, específicamente diseñado para imitar las actividades biológicas de la hormona natural mientras minimiza sus efectos adversos. Se utiliza principalmente en el tratamiento de la psoriasis y otras afecciones de la piel debido a su capacidad para regular la proliferación y diferenciación celular .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de atocalcitol implica varios pasos clave, comenzando desde la L-valina y el diol de Inhoffen-Lythgoe. El proceso incluye una reacción de olefinación de Julia modificada de β-oxibenzotiazol-2-il sulfona con un aldehído que contiene el anillo C/D para acceder a decagramos de sintón de anillo C/D totalmente funcionalizado. La reacción de Horner-Wadsworth-Emmons entre el fragmento de anillo C/D y el fosfonato disponible comercialmente completa el carboesqueleto, que luego se elabora en this compound en una síntesis a escala de gramos .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento y técnicas de purificación eficientes para garantizar la pureza y la consistencia del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

Atocalcitol experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones básicas o ácidas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Atocalcitol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar los efectos de las modificaciones estructurales en la actividad biológica.

Biología: Se investiga por su papel en la proliferación y diferenciación celular.

Medicina: Se utiliza en el tratamiento de la psoriasis y otras afecciones de la piel debido a su capacidad para regular la renovación celular.

Industria: Se emplea en el desarrollo de nuevos agentes terapéuticos y productos para el cuidado de la piel

Mecanismo De Acción

Atocalcitol ejerce sus efectos al interactuar con los receptores de vitamina D en los queratinocitos, reduciendo la renovación celular excesiva en la epidermis. Esta interacción conduce a la regulación de la expresión genética involucrada en la proliferación y diferenciación celular, lo que finalmente resulta en la normalización del crecimiento de las células de la piel .

Comparación Con Compuestos Similares

Compuestos Similares

Tacalcitol: Otro análogo de la vitamina D3 utilizado en el tratamiento de la psoriasis.

Alfacalcidol: Un análogo sintético de la vitamina D3 utilizado para tratar afecciones causadas por deficiencia de vitamina D.

Maxacalcitol: Un análogo de la vitamina D3 utilizado en el tratamiento de la psoriasis y otras afecciones de la piel.

Singularidad de Atocalcitol

This compound es único debido a sus modificaciones estructurales específicas, que mejoran su actividad biológica deseada al mismo tiempo que minimizan los efectos adversos sobre el metabolismo del calcio. Esto lo convierte en una opción de tratamiento altamente efectiva y bien tolerada para la psoriasis y otras afecciones de la piel .

Propiedades

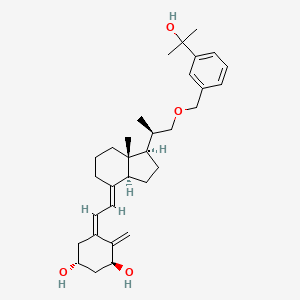

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O4/c1-21(19-36-20-23-8-6-10-26(16-23)31(3,4)35)28-13-14-29-24(9-7-15-32(28,29)5)11-12-25-17-27(33)18-30(34)22(25)2/h6,8,10-12,16,21,27-30,33-35H,2,7,9,13-15,17-20H2,1,3-5H3/b24-11+,25-12-/t21-,27+,28+,29-,30-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIFSLBCJAXYTC-FJLAUVHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1=CC(=CC=C1)C(C)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COCC1=CC(=CC=C1)C(C)(C)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302904-82-1 | |

| Record name | Atocalcitol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302904821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATOCALCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR3292R3H7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.